molecular formula C10H16ClN3 B13936802 (2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine

(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine

Cat. No.: B13936802
M. Wt: 213.71 g/mol
InChI Key: VEWSIPZSBCVFCN-UHFFFAOYSA-N
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Description

1,2-Propanediamine, N1-[(6-chloro-3-pyridinyl)methyl]-2-methyl- is a chemical compound with the molecular formula C10H16ClN3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a methyl group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediamine, N1-[(6-chloro-3-pyridinyl)methyl]-2-methyl- typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with 2-methyl-1,2-propanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium borohydride, to facilitate the reduction of the aldehyde group to an amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, N1-[(6-chloro-3-pyridinyl)methyl]-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Scientific Research Applications

1,2-Propanediamine, N1-[(6-chloro-3-pyridinyl)methyl]-2-methyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, N1-[(6-chloro-3-pyridinyl)methyl]-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Propanediamine, N1-[(6-chloro-3-pyridinyl)methyl]-2-methyl- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H16ClN3

Molecular Weight

213.71 g/mol

IUPAC Name

1-N-[(6-chloropyridin-3-yl)methyl]-2-methylpropane-1,2-diamine

InChI

InChI=1S/C10H16ClN3/c1-10(2,12)7-13-5-8-3-4-9(11)14-6-8/h3-4,6,13H,5,7,12H2,1-2H3

InChI Key

VEWSIPZSBCVFCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CN=C(C=C1)Cl)N

Origin of Product

United States

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